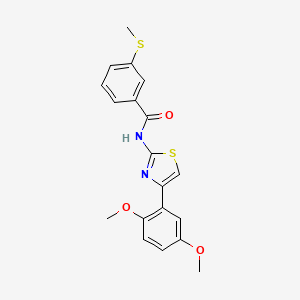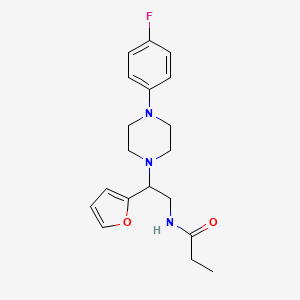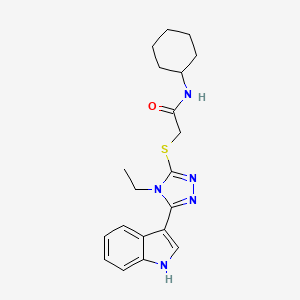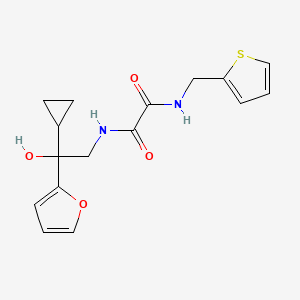![molecular formula C20H16FN3O3 B2547248 N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941904-83-2](/img/structure/B2547248.png)
N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of amide bonds, ring closure reactions, and substitution reactions. For instance, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide involved characterisation using NMR, FT-IR, and MS, as well as X-ray structural analysis . Similarly, the synthesis of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers was achieved through acyl chloride reactions . These methods could potentially be applied to the synthesis of "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and DFT calculations. For example, the crystal structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide was confirmed by X-ray diffraction and compared with DFT calculations . The structure of N-(fluorophenyl)pyridinecarboxamides was analyzed to determine the effects of substituents on molecular conformation and supramolecular aggregation . These analyses are crucial for understanding the molecular geometry and potential interaction sites of "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide".
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide" might undergo. For instance, the antiallergic activity of N-tetrazolylpyridinecarboxamides was evaluated, and structure-activity relationships were established . The anticonvulsant properties of N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate were also studied, revealing solid-state rotational disorder and hydrogen bonding interactions . These findings suggest that the compound may also exhibit specific biological activities and engage in hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various studies. The crystal structure analyses of N-(fluorophenyl)pyridinecarboxamides revealed different primary aggregation processes and highlighted the cooperative effects of intra-/intermolecular interactions in the solid state . The molecular electrostatic potential and frontier molecular orbitals of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide were investigated using DFT, revealing physicochemical properties . These studies can inform the potential solubility, stability, and reactivity of "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide".
科学的研究の応用
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, compounds structurally related to N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide have been explored for their potential as therapeutic agents. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the relevance of such compounds in targeting specific kinases involved in cancer pathways (G. M. Schroeder et al., 2009). These findings underscore the potential of structurally related carboxamides in the development of targeted cancer therapies.
Material Science and Polymer Chemistry
In material science, the synthesis and characterization of new compounds with carboxamide functionalities have been explored for their applications in creating advanced materials. For example, the synthesis of diphenylfluorene-based aromatic polyamides derived from various carboxylic acids demonstrates the utility of carboxamide groups in developing polymers with enhanced solubility, thermal stability, and mechanical properties (S. Hsiao et al., 1999). This research indicates the potential of incorporating carboxamide derivatives into polymer backbones for various industrial applications.
Molecular Biology and Biochemistry
In the field of molecular biology and biochemistry, the study of carboxamide derivatives extends to their role in modulating biological pathways and interactions. Compounds featuring the carboxamide moiety have been investigated for their ability to interact with biological targets, such as enzymes and receptors, thereby affecting cellular processes. For instance, the role of orexin-1 receptor mechanisms in compulsive food consumption has been studied using specific carboxamide derivatives, shedding light on the neurobiological underpinnings of eating disorders and potential therapeutic targets (L. Piccoli et al., 2012).
特性
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-15-5-3-4-13(10-15)11-24-12-14(8-9-18(24)25)20(27)23-17-7-2-1-6-16(17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNONNMFVPNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2547167.png)



![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2547175.png)
![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547181.png)




![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)
